Dasatinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

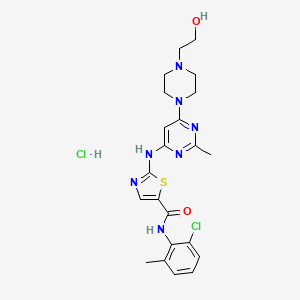

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGWICDJYLQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dasatinib Hydrochloride: A Comprehensive Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral multi-targeted kinase inhibitor, has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[1][2] This dual-binding capability confers a significant advantage over first-generation inhibitors like imatinib, particularly in cases of resistance.[1] Beyond BCR-ABL, dasatinib exhibits a broad spectrum of activity against several other tyrosine kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ), contributing to its therapeutic efficacy and also its distinct side-effect profile.[1][2] This technical guide provides an in-depth analysis of the kinase inhibition profile of dasatinib hydrochloride, detailing its target specificities, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Kinase Inhibition Profile of Dasatinib

The inhibitory activity of dasatinib has been extensively characterized against a wide array of kinases. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for a selection of key targets, providing a quantitative overview of its potency and selectivity. This data is crucial for understanding both the on-target efficacy and potential off-target effects of the drug.

| Target Kinase | Assay Type | Value (nM) | Reference |

| ABL1 | Binding Assay (KINOMEscan) | 0.6 | [3] |

| SRC | Binding Assay (KINOMEscan) | 0.5 | [3] |

| LCK | Biochemical Assay | <1.0 | [4] |

| YES1 | Biochemical Assay | <1.0 | [4] |

| FYN | Biochemical Assay | <1.0 | [4] |

| c-KIT | Biochemical Assay | <1.0 | [4] |

| PDGFRβ | Biochemical Assay | 28 | [5] |

| EPHA2 | Biochemical Assay | <30 | [5] |

| BCR-ABL | Biochemical Assay (IC50) | <1.0 | [4] |

| p38α (MAPK14) | Binding Assay (KINOMEscan) | 3.2 | [3] |

| BTK | Binding Assay (KINOMEscan) | 1.0 | [3] |

| VEGFR2 (KDR) | Binding Assay (KINOMEscan) | 8.3 | [3] |

| DDR1 | Chemical Proteomics | - | [6] |

| STAT5 | Functional Assay (inhibition of phosphorylation) | - | [7] |

| CrkL | Functional Assay (inhibition of phosphorylation) | - | [7] |

| AKT | Functional Assay (inhibition of phosphorylation) | - | [7] |

Core Signaling Pathways Targeted by Dasatinib

Dasatinib exerts its therapeutic effects by intercepting critical signaling cascades that drive cancer cell proliferation, survival, and migration. The primary target, BCR-ABL, is a constitutively active tyrosine kinase that activates a network of downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By inhibiting BCR-ABL, dasatinib effectively shuts down these oncogenic signals.[5][8] Furthermore, its potent inhibition of SRC family kinases, which are involved in a multitude of cellular processes including cell adhesion, migration, and invasion, contributes to its broad anti-cancer activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dasatinib Hydrochloride: A Technical Guide to its Molecular Targets in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is an orally bioavailable, small-molecule inhibitor of multiple tyrosine kinases.[1][2] Initially developed as a potent dual inhibitor of SRC and BCR-ABL, it gained regulatory approval for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3][4][5] Its broad spectrum of activity against kinases implicated in oncogenesis, invasion, and metastasis has prompted extensive investigation into its potential application in various solid tumors.[6][7] This document provides an in-depth technical overview of dasatinib's primary molecular targets in solid malignancies, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and illustrating the core signaling pathways involved.

Primary Molecular Targets and Mechanism of Action

Dasatinib is an ATP-competitive inhibitor that binds to both the active and inactive conformations of its target kinases, a feature that distinguishes it from first-generation inhibitors like imatinib and contributes to its enhanced potency.[5][8] Its anti-tumor effects in solid tumors are primarily attributed to the inhibition of the SRC Family Kinases (SFKs) and several key receptor tyrosine kinases (RTKs).

SRC Family Kinases (SFKs)

SRC is a non-receptor tyrosine kinase that plays a pivotal role in regulating cellular processes essential for tumor progression, including proliferation, survival, migration, and invasion.[6][7] Dasatinib is a potent inhibitor of SRC and other SFKs, including LCK, LYN, and FYN.[3][4] By inhibiting SRC, dasatinib disrupts downstream signaling through pathways involving focal adhesion kinase (FAK), leading to reduced cell adhesion, motility, and invasion.[9][10] This is considered a primary mechanism for its anti-metastatic potential observed in preclinical models of prostate cancer and melanoma.[4][11]

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFR (α and β) is an RTK often dysregulated in solid tumors, contributing to cell growth, angiogenesis, and metastasis. Dasatinib potently inhibits PDGFR signaling.[1][3][4] In preclinical studies, dasatinib has been shown to inhibit PDGF-stimulated activation of its receptor and downstream pathways, such as Akt and Erk, in vascular smooth muscle cells at low nanomolar concentrations, suggesting a role in disrupting the tumor microenvironment.[12] Its activity against PDGFR has been particularly relevant in gastrointestinal stromal tumors (GIST), where it has shown efficacy against certain imatinib-resistant mutations.[13][14]

c-KIT

The c-KIT receptor is another RTK crucial for the pathogenesis of several malignancies, most notably GIST.[1][6] Dasatinib is a potent inhibitor of both wild-type and various imatinib-resistant c-KIT mutants.[15][16] The drug's ability to inhibit c-KIT has demonstrated clinical activity in patients with GIST, causing cancer cell elimination by blocking this key driver.[15]

Ephrin Type-A Receptor 2 (EphA2)

EphA2 is a receptor tyrosine kinase that is frequently overexpressed in many solid tumors, including melanoma, pancreatic, and uterine cancers, where it contributes to malignant progression.[3][17][18] Dasatinib directly inhibits the kinase activity of the EphA2 receptor.[11][19][20] This inhibition can suppress tumor cell invasion and disrupt ligand-induced receptor degradation, which may help suppress tumor invasiveness.[20]

Signaling Pathways Targeted by Dasatinib

Dasatinib exerts its anti-tumor effects by intercepting multiple critical signaling cascades. The diagram below illustrates the convergence of these pathways and highlights the key points of inhibition by dasatinib.

Caption: Dasatinib inhibits RTKs (PDGFR, c-KIT, EphA2) and the non-receptor kinase SRC, blocking downstream pathways.

Quantitative Data Summary

Dasatinib's activity has been quantified in numerous preclinical and clinical studies. The tables below summarize its inhibitory concentrations and clinical efficacy across various solid tumor types.

Table 1: Preclinical Inhibitory Activity of Dasatinib

| Target Kinase | Assay Type | IC50 / Ki Value | Cell Line / System | Reference |

| Bcr-Abl | Cell-free | <1.0 nM (IC50) | N/A | [21] |

| Src | Cell-free | 0.5-0.8 nM (IC50) | N/A | [21] |

| c-Kit | Cell-free | 79 nM (IC50) | N/A | [21] |

| PDGFRβ | In vitro kinase | 4 nM (IC50) | Vascular Smooth Muscle Cells | [12] |

| PDGFRA (D842V) | Cell-based | 62 nM (IC50) | GIST Cells | [13] |

| Src | Cell-based | 1.5 nM (IC50) | TF-1 Cells | [22] |

Table 2: Summary of Clinical Trial Results for Dasatinib in Solid Tumors

| Tumor Type | Phase | Treatment | Patient Population | Outcome | Reference |

| Advanced Solid Tumors | I | Dasatinib Monotherapy | Refractory to standard therapy | Durable Stable Disease (SD): 16% | [23] |

| Prostate (CRPC) | I/II | Dasatinib + Docetaxel | Chemotherapy-naïve | Partial Response (PR): 42%; PR+SD >18 wks: 68% | [9] |

| Melanoma | II | Dasatinib Monotherapy | Advanced | Limited clinical benefit | [2][24] |

| GIST | II | Dasatinib Monotherapy | Imatinib/Sunitinib-failed | Clinical Benefit Rate: 37% | [14] |

| Breast (TNBC) | Preclinical | Dasatinib Monotherapy | Cell Lines | Reduced ALDH1+ stem cell population | [4] |

Experimental Protocols

The evaluation of dasatinib relies on a range of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of dasatinib on the enzymatic activity of a purified target kinase (e.g., EphA2, PDGFRβ).

-

Methodology:

-

Recombinant purified kinase protein is incubated in a kinase reaction buffer containing a generic substrate (e.g., poly(Glu, Tyr) 4:1) and ATP, often radiolabeled with ³²P (γ-³²P-ATP).

-

Dasatinib is added to the reaction at various concentrations.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 10-20 minutes).

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the log of dasatinib concentration.[12][20]

-

Cell Viability / Proliferation Assay (MTT or WST-1)

-

Objective: To assess the cytostatic or cytotoxic effects of dasatinib on cancer cell lines.

-

Methodology:

-

Tumor cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of dasatinib concentrations for a specified period (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.

-

Viable cells with active mitochondrial dehydrogenases metabolize the tetrazolium salt into a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

Cell viability is expressed as a percentage relative to untreated control cells.

-

Western Blot Analysis for Phosphoprotein Levels

-

Objective: To measure the inhibition of target kinase phosphorylation and downstream signaling in whole cells.

-

Methodology:

-

Cancer cells are cultured and treated with dasatinib for a specified time. In some cases, cells are stimulated with a ligand (e.g., PDGF, ephrinA1) to induce receptor phosphorylation.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein concentration in the lysates is determined (e.g., via BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated overnight with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-SRC, anti-phospho-EphA2).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed with an antibody for the total protein to confirm equal loading.[10][20]

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of dasatinib in a living organism.

-

Methodology:

-

Human tumor cells (e.g., 1-5 x 10⁶ cells) are suspended in a solution like Matrigel and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into control (vehicle) and treatment groups.

-

Dasatinib is administered orally (e.g., via gavage) at a specified dose and schedule (e.g., 10-50 mg/kg, once daily).

-

Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers using the formula: (Length x Width²)/2.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).[4][25]

-

Visualizing Workflows and Relationships

Typical Preclinical Evaluation Workflow

The following diagram outlines a standard workflow for assessing the efficacy of a kinase inhibitor like dasatinib against a solid tumor type.

Caption: A logical workflow for preclinical assessment of dasatinib, from cell-based assays to in vivo models.

Logical Relationship of Dasatinib's Anti-Tumor Activity

This diagram illustrates the causal chain from drug administration to the ultimate therapeutic effect.

Caption: Dasatinib inhibits molecular targets, which disrupts key cellular processes, leading to anti-tumor outcomes.

Mechanisms of Resistance and Clinical Challenges

Despite promising preclinical data, dasatinib monotherapy has shown limited efficacy in most solid tumors.[15][26] Several factors contribute to this discrepancy:

-

Cytostatic vs. Cytotoxic Effects: In many solid tumor models, dasatinib's effect is primarily cytostatic (inhibiting growth) rather than cytotoxic (cell-killing), which contrasts with its potent cytotoxic activity in BCR-ABL-driven leukemias.[15]

-

Tumor Heterogeneity: The complex and redundant signaling networks within solid tumors can allow cancer cells to bypass the inhibition of a single or a few pathways.

-

Acquired Resistance: Similar to its use in leukemia, mutations in the target kinase domain can emerge that prevent dasatinib from binding effectively. For example, the T315I mutation in BCR-ABL confers resistance.[27] In melanoma, dasatinib has been shown to stimulate its own resistance mechanism by upregulating MITF and the anti-apoptotic protein Bcl-2.[24]

-

Pharmacokinetics: The short half-life of dasatinib (3-5 hours) means that target inhibition is not sustained, which may be insufficient to induce irreversible apoptosis in solid tumor cells.[28]

Conclusion

Dasatinib hydrochloride is a multi-targeted kinase inhibitor with potent activity against SFKs, PDGFR, c-KIT, and EphA2, all of which are relevant to the pathology of solid tumors. Preclinical studies have consistently demonstrated its ability to inhibit cell proliferation, migration, and invasion. However, this has translated into limited clinical success for dasatinib as a monotherapy, largely due to its predominantly cytostatic effects and the development of resistance. Future strategies are likely to focus on rational combination therapies, pairing dasatinib with cytotoxic agents or other targeted drugs to overcome resistance and enhance its anti-tumor activity in specific, biomarker-defined patient populations.[4][6]

References

- 1. Dasatinib in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 9. urotoday.com [urotoday.com]

- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Inhibition of Src Family Kinases with Dasatinib Blocks Migration and Invasion of Human Melanoma Cells | Semantic Scholar [semanticscholar.org]

- 12. Potent inhibition of platelet-derived growth factor-induced responses in vascular smooth muscle cells by BMS-354825 (dasatinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of dasatinib, a dual SRC/ABL kinase inhibitor, and IPI-504, a heat shock protein 90 inhibitor, against gastrointestinal stromal tumor-associated PDGFRAD842V mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A prospective multicenter phase II study on the efficacy and safety of dasatinib in the treatment of metastatic gastrointestinal stromal tumors failed by imatinib and sunitinib and analysis of NGS in peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crosstalk between EphA2 and BRaf/CRaf is a Key Determinant of Response to Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Dasatinib Stimulates Its Own Mechanism of Resistance by Activating a CRTC3/MITF/Bcl-2 Pathway in Melanoma with Mutant or Amplified c-Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. researchgate.net [researchgate.net]

- 27. Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]

- 28. researchgate.net [researchgate.net]

Dasatinib Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dasatinib hydrochloride, a potent multi-targeted tyrosine kinase inhibitor. The document focuses on its core physicochemical properties, mechanism of action, and includes detailed experimental protocols and data presented for clarity and reproducibility.

Core Physicochemical Data

This compound is the hydrochloride salt of Dasatinib, a synthetic small molecule. Key quantitative data are summarized below.

| Property | Value | Reference |

| CAS Number | 854001-07-3 | |

| Molecular Formula | C₂₂H₂₇Cl₂N₇O₂S | |

| Molecular Weight | 524.47 g/mol |

Mechanism of Action and Signaling Pathways

Dasatinib is a potent inhibitor of multiple tyrosine kinases. At nanomolar concentrations, it effectively inhibits the BCR-ABL fusion protein, SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][2]

The primary therapeutic target of Dasatinib is the BCR-ABL kinase, an aberrant protein characteristic of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] The constitutive activity of this kinase drives oncogenesis. Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, giving it an advantage over first-generation inhibitors like imatinib, particularly in cases of resistance mutations.[1][2] By blocking the ATP-binding site of these kinases, Dasatinib inhibits downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[2] This ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of this compound is through in vitro kinase assays.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

Methodology:

-

Reagents: Recombinant human kinases (e.g., Abl, Src, c-Kit), appropriate peptide substrates, ATP, and this compound stock solution (typically dissolved in DMSO).

-

Procedure:

-

A series of dilutions of this compound are prepared.

-

The kinase, substrate, and this compound are incubated together in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation (³²P-ATP) or fluorescence-based assays.

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration. The IC₅₀ value is then calculated using a suitable curve-fitting model.

Representative In Vitro IC₅₀ Values:

| Target Kinase | IC₅₀ (nM) |

| Bcr-Abl | <1.0 |

| Src | 0.8 |

| c-Kit | 79 |

In Vivo Xenograft Model for Efficacy Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are frequently used to assess the in vivo anti-tumor activity of this compound.

Objective: To evaluate the effect of this compound on tumor growth in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., K562 for CML) or patient-derived tumor fragments are subcutaneously implanted into the mice.[3]

-

Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into control (vehicle) and treatment groups.[3] this compound is typically administered orally.[4]

-

Monitoring: Tumor volume and body weight are measured regularly.[3]

-

Endpoint: At the end of the study, tumors are excised, and tissues can be collected for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[3]

Summary of Preclinical and Clinical Findings

Dasatinib has demonstrated significant anti-leukemic activity in both preclinical models and clinical trials. In phase I, II, and III studies, it has shown efficacy in patients with imatinib-resistant or intolerant CML and Ph+ ALL.[5] Clinical trials have evaluated various dosages, with 100 mg once daily being a standard starting dose for chronic phase CML.[6][7] Beyond hematological malignancies, the therapeutic potential of Dasatinib is being explored in solid tumors, including lung cancer, where it has been shown to inhibit tumor growth in PDX models.[3]

This document serves as a foundational guide. For specific applications, researchers are encouraged to consult the detailed methodologies in the cited literature.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Dasatinib Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasatinib, a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases, represents a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Developed by Bristol-Myers Squibb, it was rationally designed to overcome the resistance observed with the first-generation tyrosine kinase inhibitor, imatinib. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of Dasatinib hydrochloride. Quantitative data from pivotal preclinical and clinical studies are summarized, key experimental methodologies are detailed, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Preclinical Development

The development of Dasatinib was driven by the need to address imatinib resistance in CML patients, which is often caused by point mutations in the BCR-ABL kinase domain.[1] Scientists at Bristol-Myers Squibb initiated a program to discover a dual inhibitor of both the ABL and Src family kinases.[2] This led to the identification of Dasatinib (formerly BMS-354825), a compound with potent activity against a wide range of kinases.

In Vitro Kinase Inhibition

Dasatinib demonstrated potent, sub-nanomolar inhibitory activity against BCR-ABL and the Src family of kinases (Src, LCK, YES, FYN).[3][4][5] Unlike imatinib, which primarily binds to the inactive conformation of the ABL kinase, Dasatinib can bind to both the active and inactive conformations, contributing to its efficacy against many imatinib-resistant mutations.[4]

Table 1: In Vitro Kinase Inhibition Profile of Dasatinib

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL | <1.0 | [5] |

| SRC | 0.5 - 0.8 | [5][6] |

| c-KIT | 79 | [7] |

| PDGFRβ | <30 | [6] |

| EphA2 | <30 | [6] |

| LCK | 0.6 | [7] |

| YES | Subnanomolar | [3] |

| FYN | Subnanomolar | [3] |

| FAK | 0.2 | [6] |

Cellular Assays

In cellular assays, Dasatinib effectively inhibited the proliferation of CML cell lines, including those harboring imatinib-resistant BCR-ABL mutations (with the notable exception of T315I).[1] It induced apoptosis and inhibited the phosphorylation of downstream signaling proteins such as STAT5, CrkL, and MAPK.[4][8]

Table 2: Dasatinib IC50 Values in CML Cell Lines

| Cell Line | IC50 (nM) | Reference |

| K562 (imatinib-sensitive) | 1 | [9] |

| K562-R (imatinib-resistant) | >10 | [9] |

| TF-1/BCR-ABL | 0.75 | [9] |

| TF-1/BCR-ABL-R (imatinib-resistant) | 7.5 | [9] |

Mechanism of Action and Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in CML and Ph+ ALL. The primary target is the BCR-ABL fusion protein, the hallmark of these leukemias.[10] Inhibition of BCR-ABL's tyrosine kinase activity blocks downstream signaling cascades that promote cell proliferation and survival.[10] Furthermore, Dasatinib's inhibition of Src family kinases, which are also implicated in CML pathogenesis and imatinib resistance, contributes to its potent anti-leukemic activity.[2][4]

BCR-ABL Signaling Pathway Inhibition

The following diagram illustrates the key components of the BCR-ABL signaling pathway and the points of inhibition by Dasatinib.

Caption: Dasatinib inhibits the BCR-ABL tyrosine kinase, blocking multiple downstream pro-proliferative and survival pathways.

Src Family Kinase Signaling Inhibition

Dasatinib's inhibition of Src family kinases further disrupts pathways involved in cell growth, adhesion, and motility.

Caption: Dasatinib inhibits Src family kinases, leading to reduced cell adhesion and motility.

Clinical Development and Efficacy

The clinical development of Dasatinib progressed through Phase I, II, and III trials, ultimately leading to its approval by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of CML and Ph+ ALL resistant or intolerant to imatinib.[11]

Key Clinical Trials

DASISION Trial (First-Line CML): This Phase III study compared Dasatinib with imatinib in newly diagnosed chronic phase CML patients.

Table 3: Efficacy Results from the DASISION Trial (5-Year Follow-up)

| Outcome | Dasatinib 100 mg once daily (n=259) | Imatinib 400 mg once daily (n=260) | P-value | Reference |

| Major Molecular Response (MMR) | 76% | 64% | 0.0022 | [12][13] |

| MR4.5 | 42% | 33% | 0.0251 | [12][13] |

| Progression-Free Survival (PFS) | 85% | 86% | NS | [12][13] |

| Overall Survival (OS) | 91% | 90% | NS | [12][13] |

| Transformation to AP/BP | 5% | 7% | NS | [12][13] |

AP/BP: Accelerated Phase/Blast Phase; NS: Not Significant

CA180-034 Trial (Imatinib-Resistant/Intolerant CML): A Phase III dose-optimization study in patients with chronic phase CML who were resistant or intolerant to imatinib.

Table 4: Efficacy Results from the CA180-034 Trial (7-Year Follow-up, 100 mg QD arm)

| Outcome | Dasatinib 100 mg once daily (n=167) | Reference |

| Major Cytogenetic Response (MCyR) | 63% | [10] |

| Complete Cytogenetic Response (CCyR) | 50% | [10] |

| Major Molecular Response (MMR) | 46% | [14] |

| Progression-Free Survival (PFS) | 42% | [14] |

| Overall Survival (OS) | 65% | [14] |

Development and Approval Timeline

The following diagram outlines the key milestones in the discovery and development of Dasatinib.

References

- 1. researchgate.net [researchgate.net]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dasatinib | Cell Signaling Technology [cellsignal.com]

- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. The ASCO Post [ascopost.com]

- 13. Final 5-Year Study Results of DASISION: The Dasatinib Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dasatinib in imatinib‐resistant or ‐intolerant chronic‐phase, chronic myeloid leukemia patients: 7‐year follow‐up of study CA180‐034 - PMC [pmc.ncbi.nlm.nih.gov]

Dasatinib Hydrochloride's Effect on Src Family Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dasatinib hydrochloride, a potent tyrosine kinase inhibitor, with a specific focus on its effects on the Src family of kinases (SFKs). This document details the quantitative inhibitory data, the signaling pathways involved, and the experimental protocols used to elucidate these effects.

Introduction to Dasatinib and Src Family Kinases

Dasatinib (BMS-354825) is a small-molecule, multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] While its primary target is the BCR-ABL fusion protein, Dasatinib is also a highly potent inhibitor of the Src family of non-receptor tyrosine kinases.[2][3]

The Src family of kinases (SFKs) are crucial mediators of various cellular signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[4][5] This family includes nine members: SRC, LCK, HCK, FYN, YES, FGR, BLK, LYN, and FRK.[6] Dysregulation of SFK activity has been implicated in the progression and metastasis of various solid tumors, making them a key target for cancer therapy.[7] Dasatinib's inhibitory action on SFKs is a significant component of its anti-neoplastic activity, particularly in solid tumors where it can impede metastasis.[6][7]

Quantitative Analysis of Dasatinib's Inhibitory Potency

Dasatinib exhibits potent inhibitory activity against a range of Src family kinases, often in the sub-nanomolar range. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against various kinases, providing a quantitative measure of its potency and selectivity.

| Kinase Target | IC50 (nM) | Reference(s) |

| Src Family Kinases | ||

| SRC | 0.8 | [3] |

| LCK | < 1.1 | [3] |

| FYN | < 1.1 | [3] |

| YES | < 1.1 | [3] |

| LYN | < 1.1 | [3] |

| Other Key Targets | ||

| BCR-ABL | < 1 | [3] |

| c-KIT | 79 | [3] |

| PDGFRβ | 28 | [2] |

| EphA2 | 23 | [2] |

Key Signaling Pathways Modulated by Dasatinib

Src family kinases are integral components of multiple signaling cascades. By inhibiting SFKs, Dasatinib disrupts these pathways, leading to a reduction in tumor cell proliferation, survival, and metastasis.

One of the most well-characterized pathways affected by Dasatinib is the SFK/FAK/p130CAS signaling axis , which is critical for cell adhesion and migration.[5] Upon inhibition of SFKs by Dasatinib, the phosphorylation of downstream substrates such as Focal Adhesion Kinase (FAK) and Crk-associated substrate (p130CAS) is significantly reduced.[5] This disruption of the focal adhesion signaling complex leads to decreased cell motility and invasion.[5]

Furthermore, SFKs are known to activate other critical oncogenic pathways, including the PI3K/Akt/mTOR and Ras/MAPK pathways, which promote cell survival and proliferation.[4][8] Dasatinib's inhibition of SFKs can lead to the downregulation of these pathways, contributing to its anti-cancer effects.[9]

Caption: Src Signaling Pathway and Inhibition by Dasatinib.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of Dasatinib on Src family kinases.

This assay quantifies the direct inhibitory effect of Dasatinib on the enzymatic activity of purified Src family kinases.

Materials:

-

Recombinant human Src kinase

-

Src-specific peptide substrate

-

This compound

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

-

Prepare a serial dilution of Dasatinib in kinase assay buffer.

-

In a 96-well plate, add the recombinant Src kinase and the Src peptide substrate to each well.

-

Add the diluted Dasatinib or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a luminometer, following the manufacturer's protocol for the ADP-Glo™ assay.

-

Calculate the percentage of kinase inhibition for each Dasatinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

This method is used to assess the effect of Dasatinib on the phosphorylation status of Src and its downstream targets in whole-cell lysates.

Materials:

-

Cell line of interest (e.g., human melanoma A2058)

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK, anti-total-FAK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of Dasatinib or vehicle control for a specified time (e.g., 3 hours).[5]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

This assay measures the ability of cells to migrate through a porous membrane, a process often dependent on Src kinase activity.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cell line of interest

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixing and staining solutions (e.g., methanol and crystal violet)

Procedure:

-

Pre-treat cells with various concentrations of Dasatinib or vehicle control for 24 hours.[10]

-

Harvest the cells and resuspend them in serum-free medium at a density of 3 x 10^4 cells/mL.[10]

-

Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells and seed the pre-treated cells into the upper chamber of the inserts.

-

Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Quantify the inhibitory effect of Dasatinib on cell migration.

Caption: Workflow for a Transwell cell migration assay.

Conclusion

This compound is a potent inhibitor of Src family kinases, with significant effects on key signaling pathways that drive cancer progression. Its ability to disrupt cell migration, proliferation, and survival through the inhibition of SFKs and their downstream effectors underscores its therapeutic potential beyond its primary indication in BCR-ABL-positive leukemias. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dasatinib and other SFK inhibitors in both basic research and drug development settings.

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapamycin Enhances the Anti-Cancer Effect of Dasatinib by Suppressing Src/PI3K/mTOR Pathway in NSCLC Cells | PLOS One [journals.plos.org]

- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Die Rolle von Dasatinib-Hydrochlorid bei der Induktion der Apoptose: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Dasatinib, ein potenter Multi-Target-Kinase-Inhibitor, hat sich zu einer entscheidenden Therapie in der Onkologie entwickelt, insbesondere bei der Behandlung der chronisch-myeloischen Leukämie (CML) und der Philadelphia-Chromosom-positiven akuten lymphatischen Leukämie (Ph+ ALL).[1] Seine Wirksamkeit beruht zu einem großen Teil auf seiner Fähigkeit, gezielt Apoptose, den programmierten Zelltod, in Krebszellen auszulösen. Dieses Dokument bietet einen detaillierten technischen Überblick über die molekularen Mechanismen, durch die Dasatinib Apoptose induziert, fasst quantitative Daten aus Schlüsselstudien zusammen und beschreibt die experimentellen Protokolle, die zur Aufklärung dieser Signalwege verwendet werden.

Kernmechanismen der Dasatinib-induzierten Apoptose

Dasatinib übt seine pro-apoptotische Wirkung über die Hemmung mehrerer wichtiger Signalkaskaden aus, die für das Überleben und die Proliferation von Krebszellen von zentraler Bedeutung sind.

1. Hemmung von BCR-ABL und Src-Familien-Kinasen (SFKs) Der primäre Wirkmechanismus von Dasatinib, insbesondere bei CML, ist die potente Hemmung der BCR-ABL-Fusionsproteinkinase.[1] Darüber hinaus zielt es auf Src-Familien-Kinasen (SFKs) wie Src, Lyn und Hck ab.[1][2] Die Blockade dieser Kinasen unterbricht nachgeschaltete anti-apoptotische Signale und leitet den Zelltod ein. In Imatinib-resistenten CML-Zellen, in denen die Aktivierung von SFKs wie Lyn ein Resistenzmechanismus ist, stellt die duale Hemmung von Abl und Src durch Dasatinib die Apoptose-Empfindlichkeit wieder her.[3][4]

2. Unterdrückung des PI3K/Akt/mTOR-Signalwegs Der PI3K/Akt/mTOR-Signalweg ist ein entscheidender Regulator für Zellwachstum, Überleben und Proliferation. Studien in Blasenkrebs- und Imatinib-resistenten CML-Zellen haben gezeigt, dass Dasatinib die Phosphorylierung (und damit die Aktivierung) von PI3K, Akt und mTOR wirksam hemmt.[3][5][6] Die Deaktivierung dieses Signalwegs führt zu einer verminderten Expression von Überlebensproteinen und trägt zur Einleitung der Apoptose bei.[4]

3. Modulation der Bcl-2-Proteinfamilie Das Gleichgewicht zwischen pro-apoptotischen (z. B. Bad, Bax) und anti-apoptotischen (z. B. Bcl-2, Bcl-xL, Mcl-1) Mitgliedern der Bcl-2-Familie ist für das Schicksal einer Zelle entscheidend. Dasatinib verschiebt dieses Gleichgewicht in Richtung Apoptose. Die Behandlung führt zu einer Herunterregulierung der Expression von anti-apoptotischen Proteinen wie Bcl-2 und Mcl-1 und einer Hochregulierung von pro-apoptotischen Proteinen wie Bad.[1][5][7] Diese Veränderung erhöht die Permeabilität der mitochondrialen Membran, was zur Freisetzung von Cytochrom c führt – ein Schlüsselereignis im intrinsischen Apoptoseweg.[5]

4. Blockade der STAT5-Signalübertragung Der Signaltransduktor und Aktivator der Transkription 5 (STAT5) ist ein nachgeschaltetes Ziel von BCR-ABL und SFKs. Die Aktivierung von STAT5 fördert die Transkription von Genen, die das Überleben von Zellen unterstützen, einschließlich der anti-apoptotischen Gene Bcl-xL und Mcl-1. Dasatinib blockiert die Phosphorylierung und damit die DNA-Bindungsaktivität von STAT5.[1][8] Diese Hemmung führt zu einer verringerten Expression von Bcl-xL und Mcl-1, wodurch die Zellen für apoptotische Reize sensibilisiert werden.[1]

5. Aktivierung der Caspase-Kaskade Die Caspasen sind eine Familie von Proteasen, die die letzte Phase der Apoptose ausführen. Dasatinib löst die Aktivierung sowohl von Initiator-Caspasen (Caspase-8 und Caspase-9) als auch von Effektor-Caspasen (Caspase-3 und Caspase-7) aus.[5][9][10] Die aktivierte Caspase-3 spaltet dann wichtige zelluläre Substrate, einschließlich der Poly(ADP-Ribose)-Polymerase (PARP), was zu den charakteristischen morphologischen und biochemischen Merkmalen der Apoptose führt.[5][9][11]

Quantitative Daten zur Dasatinib-Wirkung

Die folgenden Tabellen fassen quantitative Daten aus verschiedenen Studien zusammen, um die Wirksamkeit von Dasatinib bei der Wachstumshemmung und Apoptose-Induktion zu veranschaulichen.

Tabelle 1: IC50-Werte von Dasatinib in verschiedenen Zelllinien Der IC50-Wert gibt die Konzentration eines Medikaments an, die erforderlich ist, um einen bestimmten biologischen Prozess (z. B. Zellwachstum) um 50 % zu hemmen.

| Zelllinie | Krebsart | IC50-Wert | Anmerkungen |

| K562 | Chronisch-myeloische Leukämie (CML) | 1 nM | BCR-ABL positiv.[8] |

| TF-1 BCR/ABL | CML | 0.75 nM | BCR-ABL transfizierte Zellen.[8] |

| K562 BMS-R | Dasatinib-resistente CML | 25 µM | Zeigt eine signifikante Resistenzentwicklung.[8] |

| HTLA-230 | Neuroblastom | Submikromolar | Empfindlich gegenüber Dasatinib.[12] |

| SY5Y | Neuroblastom | 92 nM | Hochempfindlich in vitro.[12] |

| Lox-IMVI | Melanom | < 200 nM | Zeigt Apoptose-Induktion.[2] |

| Malme-3M | Melanom | < 200 nM | Zeigt Apoptose-Induktion.[2] |

| SaOS-2 | Osteosarkom | 30 - 100 nM | IC50 für die Hemmung der Invasion.[13] |

Tabelle 2: Modulation von Schlüsselproteinen der Apoptose durch Dasatinib Die Tabelle zeigt die qualitative Veränderung der Proteinlevel oder -aktivität nach Behandlung mit Dasatinib.

| Protein | Funktion | Effekt von Dasatinib | Zelltyp(en) |

| p-Akt | Überleben, Proliferation | ↓ (verringert) | Blasenkrebs, CML, AML[5][6][14] |

| p-mTOR | Zellwachstum, Überleben | ↓ (verringert) | Blasenkrebs, CML[4][5] |

| p-STAT5 | Transkription (Überleben) | ↓ (verringert) | CML[1][8] |

| Bcl-2 | Anti-apoptotisch | ↓ (verringert) | Blasenkrebs, vaskuläre glatte Muskelzellen[5][6][15] |

| Bcl-xL | Anti-apoptotisch | ↓ (verringert) | CML[1] |

| Mcl-1 | Anti-apoptotisch | ↓ (verringert) | CML, AML[1][7] |

| Bad | Pro-apoptotisch | ↑ (erhöht) | Blasenkrebs[5] |

| Bax | Pro-apoptotisch | ↑ (erhöht) | Vaskuläre glatte Muskelzellen[15] |

| Cytochrom c | Intrinsische Apoptose | ↑ (erhöht in Zytosol) | Blasenkrebs[5] |

| Gespaltene Caspase-9 | Intrinsische Apoptose | ↑ (erhöht) | Blasenkrebs[5] |

| Gespaltene Caspase-8 | Extrinsische Apoptose | ↑ (erhöht) | Blasenkrebs[5] |

| Gespaltene Caspase-3 | Effektor-Caspase | ↑ (erhöht) | CML, Blasenkrebs, Leberzellen[4][5][11] |

| Gespaltenes PARP | Apoptose-Marker | ↑ (erhöht) | Blasenkrebs, Leberzellen, Lungenkrebs[5][9][11] |

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, erstellt in der DOT-Sprache, visualisieren die komplexen Interaktionen und experimentellen Prozesse, die in diesem Leitfaden beschrieben werden.

Abbildung 1: Vereinfachter Signalweg der Dasatinib-induzierten Apoptose.

Abbildung 2: Standard-Workflow zur Untersuchung der pro-apoptotischen Effekte von Dasatinib.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind verallgemeinerte Methoden, die auf publizierten Studien basieren.[5][6][11][16][17] Spezifische Parameter (z. B. Antikörperverdünnungen, Inkubationszeiten) müssen für jedes experimentelle System optimiert werden.

1. Zellkultur und Wirkstoffbehandlung

-

Zelllinien: Krebszelllinien (z. B. K562, T24, LAMA-84) werden in empfohlenen Medien (z. B. RPMI-1640 oder DMEM), ergänzt mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin/Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2 kultiviert.

-

Wirkstoffbehandlung: Eine Stammlösung von Dasatinib-Hydrochlorid wird in DMSO hergestellt und bei -20 °C gelagert. Für Experimente werden die Zellen in Platten mit der gewünschten Dichte ausgesät und 24 Stunden lang inkubiert, bevor sie mit verschiedenen Konzentrationen von Dasatinib oder einem Vehikel (DMSO) für die angegebene Dauer (z. B. 24, 48, 72 Stunden) behandelt werden.

2. Zellviabilitätsassay (CCK-8-Assay)

-

Prinzip: Misst die metabolische Aktivität lebensfähiger Zellen.

-

Protokoll:

-

Zellen in einer 96-Well-Platte aussäen (5.000–10.000 Zellen/Well) und über Nacht anhaften lassen.

-

Mit seriellen Verdünnungen von Dasatinib für 24–72 Stunden behandeln.

-

10 µL CCK-8-Reagenz zu jedem Well geben und für 1–4 Stunden bei 37 °C inkubieren.

-

Die Extinktion bei 450 nm mit einem Mikroplatten-Lesegerät messen.

-

Die prozentuale Viabilität im Vergleich zur Vehikel-Kontrolle berechnen und die IC50-Werte mittels nichtlinearer Regression bestimmen.

-

3. Apoptose-Assay (Annexin V-FITC / Propidiumiodid-Färbung)

-

Prinzip: Unterscheidet zwischen lebensfähigen, früh apoptotischen, spät apoptotischen und nekrotischen Zellen.

-

Protokoll:

-

Zellen in einer 6-Well-Platte behandeln.

-

Sowohl adhärente als auch schwimmende Zellen ernten und mit kaltem PBS waschen.

-

Die Zellen in 100 µL 1X Bindungspuffer resuspendieren.

-

5 µL Annexin V-FITC und 5 µL Propidiumiodid (PI) hinzufügen.

-

15 Minuten bei Raumtemperatur im Dunkeln inkubieren.

-

400 µL 1X Bindungspuffer hinzufügen und die Proben sofort mittels Durchflusszytometrie analysieren.

-

4. Western Blot Analyse

-

Prinzip: Detektiert spezifische Proteine in einem komplexen Gemisch, um deren Expression und Phosphorylierungsstatus zu bewerten.

-

Protokoll:

-

Behandelte Zellen in RIPA-Lysepuffer (ergänzt mit Protease- und Phosphatase-Inhibitoren) lysieren.

-

Die Proteinkonzentration mit einem BCA-Assay bestimmen.

-

Gleiche Proteinmengen (20–40 µg) mittels SDS-PAGE trennen und auf eine PVDF-Membran übertragen.

-

Die Membran für 1 Stunde in 5 % fettfreier Milch oder BSA in TBST blockieren.

-

Über Nacht bei 4 °C mit primären Antikörpern (z. B. gegen gespaltene Caspase-3, p-Akt, Akt, Bcl-2, β-Aktin) inkubieren.

-

Mit TBST waschen und für 1 Stunde mit HRP-konjugierten sekundären Antikörpern inkubieren.

-

Die Proteine mittels eines verstärkten Chemilumineszenz (ECL)-Substrats visualisieren und mit einem Bildgebungssystem erfassen.

-

Schlussfolgerung

Dasatinib-Hydrochlorid induziert Apoptose in Krebszellen durch ein komplexes Zusammenspiel von Signalwegen. Seine Fähigkeit, gleichzeitig die pro-survivalen BCR-ABL/SFK-, PI3K/Akt/mTOR- und STAT5-Signalwege zu hemmen, führt zu einer robusten pro-apoptotischen Reaktion. Diese wird durch die Modulation von Bcl-2-Familienproteinen und die anschließende Aktivierung der Caspase-Kaskade vermittelt. Das Verständnis dieser detaillierten Mechanismen ist für die rationale Entwicklung von Kombinationsstrategien zur Überwindung von Resistenzen und zur Verbesserung der klinischen Ergebnisse für Krebspatienten von entscheidender Bedeutung. Die hier vorgestellten Protokolle und Daten dienen als wertvolle Ressource für Forscher, die die zellulären Reaktionen auf Dasatinib und andere Kinase-Inhibitoren untersuchen.

References

- 1. Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Dasatinib-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dasatinib overcomes AML cells resistant to BCL2 inhibition by degrading MCL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]

- 10. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative stress is involved in Dasatinib-induced apoptosis in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dasatinib inhibits proliferation and induces apoptosis in the KASUMI-1 cell line bearing the t(8;21)(q22;q22) and the N822K c-kit mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technisches Handbuch zur präklinischen Pharmakologie von Dasatinib-Hydrochlorid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Dieses Dokument bietet einen detaillierten Überblick über die präklinische Pharmakologie von Dasatinib-Hydrochlorid, einem potenten Multikinase-Inhibitor. Es fasst wichtige Daten zu seinem Wirkmechanismus, seiner In-vitro- und In-vivo-Aktivität sowie seinen pharmakokinetischen und pharmakodynamischen Eigenschaften zusammen.

Einleitung

Dasatinib ist ein oral verfügbarer, niedermolekularer Inhibitor mehrerer Tyrosinkinasen.[1][2] Es wurde für die Behandlung von chronischer myeloischer Leukämie (CML) und Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie (Ph+ ALL) entwickelt, insbesondere bei Patienten mit Resistenz oder Intoleranz gegenüber Imatinib.[1][3][4][5] Die Wirksamkeit von Dasatinib beruht auf seiner Fähigkeit, an Schlüsselproteine zu binden, die an der Entwicklung von CML beteiligt sind, vor allem an die BCR-ABL-Fusionskinase und die Kinasen der Src-Familie.[6]

Wirkmechanismus

Dasatinib hemmt eine Reihe von Kinasen in nanomolaren Konzentrationen. Zu den primären Zielen gehören BCR-ABL, die SRC-Familienkinasen (SRC, LCK, YES, FYN), c-KIT, EPHA2 und der Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1][7][8] Ein entscheidender Unterschied zu Imatinib besteht darin, dass Dasatinib sowohl an die aktive als auch an die inaktive Konformation der ABL-Kinasedomäne binden kann, was seine Wirksamkeit gegen viele Imatinib-resistente Mutationen erhöht.[1][7][9] Die Hemmung dieser Kinasen unterbricht die nachgeschalteten Signalwege, die für die Proliferation, das Überleben und die Migration von Krebszellen verantwortlich sind, und führt letztendlich zur Apoptose der malignen Zellen.[9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 4. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 8. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]

Dasatinib Hydrochloride: An In-depth Technical Guide to its Off-Target Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent oral multi-tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein and SRC family kinases.[1][3] However, the therapeutic efficacy and toxicological profile of Dasatinib are significantly influenced by its engagement with a wide array of unintended "off-target" kinases.[1][4][5] This technical guide provides a comprehensive overview of the off-target kinase activity of Dasatinib hydrochloride, presenting quantitative data, detailed experimental protocols for inhibitor profiling, and visual representations of affected signaling pathways and experimental workflows. Understanding this polypharmacology is critical for optimizing therapeutic strategies, anticipating adverse effects, and guiding the development of next-generation kinase inhibitors with improved selectivity.

Off-Target Kinase Profile of Dasatinib

Dasatinib is known for its broad kinase inhibition profile, binding to a significant number of tyrosine and serine/threonine kinases with varying affinities.[4][6] This promiscuity is a double-edged sword, contributing to its efficacy in certain contexts but also being responsible for a range of adverse effects.[7][8] The following tables summarize the known on- and off-target kinases of Dasatinib, with quantitative data on their inhibition.

Table 1: Primary Targets and Key Off-Target Kinases Inhibited by Dasatinib

| Kinase Target | Kinase Family | IC50 / Ki (nM) | Cellular Activity | Reference |

| Primary Targets | ||||

| ABL1 | Tyrosine Kinase | <1 | Potent inhibition of BCR-ABL | [1][3] |

| SRC | Tyrosine Kinase | 0.5 - 1.5 | Inhibition of multiple SRC family members (SRC, LCK, YES, FYN) | [6][9] |

| Key Off-Target Tyrosine Kinases | ||||

| c-KIT | Receptor Tyrosine Kinase | 5 | Inhibition of mutant c-KIT | [1][6] |

| PDGFRβ | Receptor Tyrosine Kinase | 28 | Inhibition of platelet-derived growth factor receptor signaling | [6] |

| Ephrin Receptors (e.g., EPHA2, EPHA4) | Receptor Tyrosine Kinase | ~1-10 | Broad inhibition of Ephrin receptor family | [6][10] |

| DDR1 | Receptor Tyrosine Kinase | - | Identified as a novel target | [4][10] |

| BTK | Tyrosine Kinase | 6 | Inhibition of B-cell antigen receptor signaling | [6] |

| TEC | Tyrosine Kinase | - | Inhibition of Tec family kinases | [6] |

| Key Off-Target Serine/Threonine Kinases | ||||

| p38α (MAPK14) | MAP Kinase | - | Binds with high affinity | [5] |

| PIM-3 | Serine/Threonine Kinase | - | Identified as a novel target | [11][12] |

| PKN2 | Serine/Threonine Kinase | - | Identified as a novel target | [11][12] |

| LIMK1 | Serine/Threonine Kinase | - | Novel identified target in lung cancer | [13] |

Table 2: Expanded List of Dasatinib Off-Target Kinases

| Kinase | Family | IC50 (nM) | Reference |

| LYN | SRC Family | 1 | [10] |

| FYN | SRC Family | 1 | [10] |

| YES | SRC Family | 1 | [6] |

| LCK | SRC Family | 3 | [6] |

| FRK | Tyrosine Kinase | - | [10] |

| BRK | Tyrosine Kinase | - | [10] |

| ACK | Tyrosine Kinase | - | [10] |

| EGFR | Receptor Tyrosine Kinase | - | [10][14] |

| PCTK3 | Serine/Threonine Kinase | - | [11][12] |

| STK25 | Serine/Threonine Kinase | - | [11][12] |

| PKA C-α | Serine/Threonine Kinase | - | [11][12] |

Experimental Protocols for Kinase Inhibitor Profiling

The characterization of a kinase inhibitor's selectivity is a critical step in drug development. A variety of biochemical, cell-based, and proteomic approaches are employed to determine the on- and off-target profiles of compounds like Dasatinib.

Biochemical Kinase Assays

Biochemical assays directly measure the catalytic activity of purified kinases in the presence of an inhibitor.[15][16]

2.1.1. Luminescence-Based ATP Detection Assay (e.g., ADP-Glo™)

-

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[17]

-

Methodology:

-

Kinase Reaction: The purified kinase, substrate, ATP, and varying concentrations of Dasatinib are incubated in a reaction buffer.

-

ADP to ATP Conversion: After the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced to ATP.

-

Signal Generation: A luciferase/luciferin mixture is added to catalyze the production of light from the newly synthesized ATP.

-

Detection: The luminescent signal is measured using a luminometer. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

-

-

Key Reagents: Purified kinase, kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).[17][18]

2.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

-

Principle: TR-FRET assays measure the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate. The assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal.[19]

-

Methodology:

-

Kinase Reaction: The kinase, a fluorescently labeled substrate (e.g., GFP-tagged), ATP, and Dasatinib are incubated together.

-

Detection: A terbium-labeled anti-phospho-substrate antibody is added.

-

Signal Measurement: The plate is read on a TR-FRET compatible plate reader, measuring the emission from both the terbium donor and the fluorescent acceptor. The ratio of the two emission signals is calculated to determine the extent of substrate phosphorylation.

-

-

Key Reagents: Purified kinase, fluorescently labeled substrate, ATP, LanthaScreen® Tb-labeled antibody (Thermo Fisher Scientific).[19]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing inhibitor activity within intact cells, accounting for factors like cell permeability and target engagement in a complex cellular environment.[20][21]

2.2.1. NanoBRET™ Target Engagement Intracellular Kinase Assay

-

Principle: This assay measures the binding of a compound to a target kinase in living cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[20]

-

Methodology:

-

Cell Preparation: Cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

-

Assay: Transfected cells are plated and treated with the NanoBRET™ tracer and varying concentrations of Dasatinib.

-

Detection: The NanoBRET™ substrate is added, and the luminescence and fluorescence are measured. The BRET ratio is calculated to determine the extent of target engagement.

-

-

Key Reagents: Cells, plasmid for NanoLuc®-kinase fusion, NanoBRET™ tracer, NanoBRET™ substrate (Promega).

2.2.2. Cellular Phosphorylation Assay

-

Principle: This assay measures the phosphorylation status of a kinase's downstream substrate in intact cells to determine the inhibitor's potency.[20]

-

Methodology:

-

Cell Treatment: Cells are treated with different concentrations of Dasatinib for a specified time.

-

Cell Lysis: The cells are lysed to release the proteins.

-

Detection: The phosphorylation level of the target substrate is quantified using methods like ELISA or Western blotting with a phospho-specific antibody.

-

-

Key Reagents: Cells, Dasatinib, cell lysis buffer, phospho-specific antibody against the substrate of interest.

Proteomic Approaches

Chemical proteomics allows for the unbiased, large-scale identification of a drug's protein targets directly from complex biological samples like cell lysates.[22][23]

2.3.1. Kinobeads Competition Assay

-

Principle: This method uses "kinobeads," which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, to capture a large portion of the cellular kinome. By pre-incubating a cell lysate with a free inhibitor (like Dasatinib) before adding the kinobeads, the inhibitor's targets can be identified by their reduced binding to the beads.[24][25]

-

Methodology:

-

Lysate Preparation: Cells are lysed to create a native protein extract.

-

Competition: The lysate is incubated with varying concentrations of Dasatinib.

-

Affinity Capture: Kinobeads are added to the lysate to bind kinases that are not occupied by Dasatinib.

-

Protein Identification: The beads are washed, and the bound proteins are eluted and identified by mass spectrometry. The abundance of each kinase is quantified, and dose-response curves are generated to determine binding affinities.

-

-

Key Reagents: Cell lysate, Dasatinib, Kinobeads (commercially available or custom-made).[24][25]

Visualization of Signaling Pathways and Workflows

Signaling Pathways Affected by Dasatinib Off-Target Activity

Dasatinib's broad-spectrum inhibition affects multiple signaling pathways crucial for cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of how Dasatinib can impinge on several key pathways through its on- and off-target activities.

References

- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]

- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 16. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 17. Kinase Activity Assays [promega.com]

- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

Dasatinib Hydrochloride's intricate dance with ATP-Binding Cassette (ABC) Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, its clinical efficacy can be significantly impacted by the activity of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins responsible for the ATP-dependent efflux of a wide range of substrates, including many chemotherapeutic agents. This technical guide provides an in-depth exploration of the interactions between dasatinib hydrochloride and key ABC transporters, offering a comprehensive resource for researchers and drug development professionals.

Overexpression of certain ABC transporters is a well-established mechanism of multidrug resistance (MDR), leading to decreased intracellular drug concentrations and therapeutic failure. Dasatinib has been identified as both a substrate and an inhibitor of several key ABC transporters, including P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[1][2][3][4] Emerging evidence also points to interactions with Multidrug Resistance-Associated Protein 4 (MRP4, encoded by ABCC4).[1][4] Understanding the nuances of these interactions is critical for optimizing dasatinib therapy, overcoming resistance, and designing novel therapeutic strategies.

Quantitative Analysis of Dasatinib Interaction with ABC Transporters

The interaction between dasatinib and ABC transporters has been quantified in numerous studies, providing valuable insights into the affinity and functional consequences of these interactions. The following tables summarize key quantitative data from the literature.

| Cell Line | Transporter Overexpressed | Assay Type | IC50 of Dasatinib (nM) | Reference(s) |

| K562 | ABCB1 | Cytotoxicity | ~3.7-fold resistance | [4] |

| K562 | ABCG2 | Cytotoxicity | ~7.8-fold resistance | [4] |

| Brainstem Glioma Cells (ABC WT) | Endogenous | Cell Viability (CellTiter-Glo) | 480 - 1770 | [5] |

| Brainstem Glioma Cells (ABC KO) | None | Cell Viability (CellTiter-Glo) | 510 - 3100 | [5] |

Table 1: Cytotoxicity and Resistance. This table presents the impact of ABC transporter expression on the cytotoxic efficacy of dasatinib. The resistance factor indicates the fold-increase in the half-maximal inhibitory concentration (IC50) in transporter-overexpressing cells compared to parental cells.

| Transporter | Probe Substrate | Assay System | Dasatinib Concentration | Inhibition (%) | Reference(s) |

| ABCB1 | Rhodamine 123 | K562-Dox cells | 10 - 1000 nM | No significant inhibition | [1] |

| ABCG2 | Pheophorbide A | ABCG2-transfected HEK-293 cells | Not specified | - | [6] |

Table 2: Inhibition of ABC Transporter-Mediated Efflux. This table details the inhibitory effect of dasatinib on the transport of known fluorescent substrates by specific ABC transporters.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between dasatinib and ABC transporters.

Cytotoxicity Assay (MTT or CellTiter-Glo)

This assay determines the effect of ABC transporter expression on the sensitivity of cancer cells to dasatinib-induced cell death.

a. Cell Culture:

-

Culture parental (e.g., K562) and ABC transporter-overexpressing (e.g., K562/ABCB1, K562/ABCG2) cell lines in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with varying concentrations of dasatinib (e.g., 0.1 nM to 10 µM) and a vehicle control.

-

Incubate the plates for 72 hours at 37°C.

-

For MTT assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Luminescent Cell Viability Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

c. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the dasatinib concentration and determine the IC50 value using non-linear regression analysis.

ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis rate of an ABC transporter in the presence of a substrate. Substrates of ABC transporters stimulate their ATPase activity.

a. Materials:

-

Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCG2).

-

This compound.

-

ATP, MgCl₂, Ouabain, Sodium Azide.

-

Phosphate standard solution.

-

Reagents for detecting inorganic phosphate (e.g., BIOMOL® Green).

b. Assay Procedure:

-

Thaw the membrane vesicles on ice.

-

In a 96-well plate, add 20 µL of membrane vesicles (5-10 µg of protein) to each well.

-

Add 10 µL of various concentrations of dasatinib or a known substrate (positive control) or vehicle (basal control).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of 10 mM Mg-ATP.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 5% SDS.